molecular formula C12H18O B8598300 2-Methyl-4-phenyl-2-pentanol

2-Methyl-4-phenyl-2-pentanol

Cat. No.: B8598300
M. Wt: 178.27 g/mol
InChI Key: MVHKZRXHGKXNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenyl-2-pentanol (CAS 16664-06-5) is an organic compound with the molecular formula C12H18O and an average molecular weight of 178.27 g/mol . It belongs to the class of benzene and substituted derivatives, characterized by a monocyclic benzene ring system . As a secondary alcohol, it serves as a valuable intermediate in organic synthesis and fragrance research . While specific mechanistic studies on this exact isomer are limited in the public domain, related methyl phenyl pentanol derivatives are known for their use in augmenting or enhancing the aroma or taste of consumable materials in research settings . Researchers utilize such compounds to develop and study complex fragrances; for instance, the closely related 4-Methyl-1-phenyl-2-pentanol is reported to have a celery, creamy, and floral tasting note, suggesting potential applications in flavor and fragrance formulation . This product, this compound, is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-4-phenylpentan-2-ol

InChI

InChI=1S/C12H18O/c1-10(9-12(2,3)13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3

InChI Key

MVHKZRXHGKXNDP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 Phenyl 2 Pentanol

Grignard Reagent-Based Syntheses

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly effective method for the synthesis of tertiary alcohols. This approach involves the nucleophilic addition of a Grignard reagent to a ketone or ester.

Reactant Precursor Selection and Stoichiometry

The synthesis of 2-methyl-4-phenyl-2-pentanol via a Grignard reaction allows for two primary retrosynthetic disconnections. The target molecule can be formed by reacting 4-phenyl-2-pentanone with methylmagnesium bromide or, alternatively, by reacting acetone (B3395972) with a Grignard reagent derived from a phenyl-substituted pentyl halide. brainly.comlibretexts.org A common precursor for the latter would be 1-bromo-3-phenylbutane.

The stoichiometry of the reaction is crucial for maximizing the yield of the desired tertiary alcohol. A slight excess of the Grignard reagent is often employed to ensure the complete conversion of the ketone. chemistryconnected.com When an ester is used as the starting material, two equivalents of the Grignard reagent are necessary. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup. youtube.com

Table 1: Precursor Selection for Grignard Synthesis of this compound

Route Carbonyl Precursor Grignard Reagent
1 4-Phenyl-2-pentanone Methylmagnesium bromide
2 Acetone (1-methyl-3-phenylpropyl)magnesium bromide

Optimization of Reaction Conditions for Yield and Purity

The success of a Grignard synthesis is highly dependent on the optimization of reaction conditions to achieve high yield and purity. Key factors to consider include the choice of solvent, temperature, and the exclusion of protic substances.

Grignard reagents are extremely sensitive to protic solvents, such as water and alcohols, as they will be protonated and rendered unreactive towards the carbonyl compound. Therefore, all glassware and reagents must be scrupulously dried, and the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most common solvents for Grignard reactions as they stabilize the Grignard reagent through coordination. libretexts.org

The reaction temperature is another critical parameter. The formation of the Grignard reagent is often initiated at room temperature and may require gentle heating. However, the subsequent addition of the carbonyl compound is typically carried out at a lower temperature, often 0 °C, to control the exothermic reaction and minimize the formation of side products. chemicalbook.com One common side reaction is the Wurtz-type coupling of the Grignard reagent with any unreacted alkyl halide, which can be minimized by slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. libretexts.org

Post-reaction workup is also a critical step for isolating a pure product. The reaction mixture is typically quenched with a cold, dilute acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, to protonate the alkoxide intermediate and dissolve the magnesium salts. cdnsciencepub.com Purification of the final product is usually achieved through distillation or column chromatography.

Catalytic Hydrogenation and Reduction Strategies

An alternative route to this compound involves the reduction of a suitable carbonyl precursor. This method is widely used for the synthesis of alcohols and can offer high levels of stereocontrol through the use of chiral catalysts.

Reduction of Corresponding Carbonyl Precursors

The direct precursor for the synthesis of this compound via reduction would be 4-methyl-4-phenyl-2-pentanone. However, a more common approach involves the reduction of 4-phenyl-2-pentanone to the corresponding secondary alcohol, 4-phenyl-2-pentanol, which can then be further elaborated to the target tertiary alcohol if desired, though direct reduction to the tertiary alcohol from a suitable precursor is the focus here.

The reduction of ketones to secondary alcohols can be accomplished using a variety of reducing agents. researchgate.net Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel, is also a highly effective method. nih.gov The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reaction. For instance, the hydrogenation of 4-phenyl-2-butanone has been studied using platinum-based catalysts, with the solvent playing a significant role in the selectivity between the reduction of the ketone and the aromatic ring. researchgate.net

Chiral Catalyst Development for Stereocontrol

The synthesis of enantiomerically pure or enriched alcohols is of great importance in the pharmaceutical and fine chemical industries. The reduction of a prochiral ketone, such as 4-phenyl-2-pentanone, can lead to a chiral alcohol. Asymmetric reduction can be achieved through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. wikipedia.orgrsc.org

Chiral transition metal complexes, often employing ruthenium, rhodium, or iridium with chiral ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. wikipedia.orgresearchgate.net These reactions typically use isopropanol (B130326) or formic acid as the hydrogen source. The development of ligands such as chiral diamines and amino alcohols has led to catalysts that can achieve high enantioselectivities (up to 99% ee) for the reduction of aryl ketones. researchgate.net

Oxazaborolidine catalysts, often used in conjunction with borane (B79455) as the reducing agent, are also widely employed for the enantioselective reduction of ketones. nih.gov Additionally, recent research has focused on the development of chiral surfactant-type catalysts that can perform asymmetric transfer hydrogenation of ketones in water, offering a more environmentally benign approach. acs.org

Table 2: Examples of Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst Type Metal/Core Structure Typical Reductant Key Features
Transition Metal Complex Ruthenium, Rhodium, Iridium Isopropanol, Formic Acid, H₂ High enantioselectivity for aryl ketones. wikipedia.org
Oxazaborolidine Boron-based Borane Effective for a range of ketones. nih.gov
Chiral Surfactant-type Metallomicellar Isopropanol Enables asymmetric reduction in water. acs.org

Hydroxyalkylation Routes for this compound Synthesis

Hydroxyalkylation reactions provide a direct method for the formation of alcohols by adding a carbon- and a hydroxyl-containing fragment across a double bond.

A plausible hydroxyalkylation route to a related compound, 2-methyl-4-phenyl-2-butanol, involves the reaction of styrene (B11656) with isopropanol at elevated temperatures. google.com This suggests that this compound could potentially be synthesized via a similar reaction between styrene and tert-amyl alcohol (2-methyl-2-butanol). This type of reaction is often catalyzed and proceeds via a C-C bond-forming transfer hydrogenation mechanism. nih.gov

Ruthenium-catalyzed C-C bond-forming transfer hydrogenation has been shown to effectively couple styrenes with primary alcohols or aldehydes to produce secondary alcohols. nih.gov While this specific reaction produces secondary alcohols, the underlying principle of activating an alcohol as a nucleophile for addition to styrene could potentially be extended to the synthesis of tertiary alcohols with appropriate catalyst and reactant design. Another approach involves the photoredox-catalyzed hydroxyalkylation of styrenes, which offers a mild and efficient method for C-C bond formation. chemrxiv.org The hydroxylation of styrene derivatives can also be achieved using reagents like formic acid and hydrogen peroxide to form glycols, which could then be further modified. google.com

Chemoenzymatic Synthetic Approaches

The synthesis of sterically hindered tertiary alcohols such as this compound presents a considerable challenge for traditional chemical methods, particularly when high enantioselectivity is desired. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical reactions, offer a promising alternative. While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively documented in current literature, plausible strategies can be extrapolated from established enzymatic methodologies for structurally similar tertiary alcohols.

One of the most viable chemoenzymatic strategies involves the kinetic resolution of a racemic mixture of this compound. This process would typically begin with the chemical synthesis of the racemic alcohol, for example, through a Grignard reaction between benzylacetone (B32356) and a methylmagnesium halide. The resulting racemic mixture would then be subjected to enzymatic resolution.

Lipases are the most commonly employed enzymes for the kinetic resolution of alcohols via enantioselective acylation or deacylation. However, the bulky nature of tertiary alcohols often limits their accessibility to the active site of many lipases. Despite this, certain lipases, most notably Candida antarctica lipase (B570770) A (CAL-A), have demonstrated efficacy in the resolution of some tertiary alcohols.

The proposed chemoenzymatic approach would involve the enantioselective acylation of (±)-2-methyl-4-phenyl-2-pentanol using a suitable acyl donor in a non-aqueous solvent. One enantiomer would be preferentially acylated by the lipase to form an ester, leaving the other enantiomer unreacted. The unreacted alcohol and the newly formed ester can then be separated, providing access to both enantiomers of the target molecule.

The following table outlines a hypothetical enzymatic kinetic resolution of (±)-2-methyl-4-phenyl-2-pentanol based on typical conditions reported for the resolution of other tertiary alcohols.

ParameterDetails
Substrate (±)-2-Methyl-4-phenyl-2-pentanol
Enzyme Immobilized Candida antarctica lipase A (CAL-A)
Acyl Donor Vinyl acetate (B1210297) or isopropenyl acetate
Solvent Toluene or Hexane
Temperature 40-50 °C
Expected Outcome Enantioselective acylation of one enantiomer
Separation Chromatographic separation of the unreacted alcohol and the formed ester

Detailed Research Findings:

Research into the enzymatic resolution of tertiary alcohols has shown that the structure of the substrate is a critical determinant of success. For instance, studies on the kinetic resolution of various tertiary benzylic alcohols using CAL-A have demonstrated that the enzyme can exhibit high enantioselectivity. The efficiency of the resolution is influenced by the nature of the substituents at the stereocenter and the choice of acyl donor and solvent.

For a substrate like this compound, the presence of two methyl groups and a phenylethyl group at the tertiary carbon creates significant steric hindrance. However, the structural similarity to other tertiary alcohols that have been successfully resolved suggests that a systematic screening of reaction parameters could lead to an effective kinetic resolution. Key variables to optimize would include the specific lipase preparation, the acyl donor chain length, and the polarity of the solvent, all of which can impact both the reaction rate and the enantioselectivity.

While a direct, one-pot chemoenzymatic synthesis from simpler precursors remains an area for future research, the kinetic resolution of chemically synthesized racemic this compound represents a practical and scientifically grounded approach to obtaining enantiomerically enriched forms of this compound.

Stereochemical Investigations of 2 Methyl 4 Phenyl 2 Pentanol

Analysis of Chiral Centers and Stereoisomerism

The molecular structure of 2-methyl-4-phenyl-2-pentanol (IUPAC name: 2-methyl-4-phenylpentan-2-ol) is foundational to its stereochemical properties. A chiral center is a carbon atom bonded to four different substituent groups, giving rise to stereoisomerism.

The structure of this compound is as follows:

CH₃-C(OH)(CH₃)-CH₂-CH(C₆H₅)-CH₃

An analysis of the carbon atoms reveals:

Carbon-2: This carbon is bonded to a hydroxyl group (-OH), two methyl groups (-CH₃), and a 2-phenylpropyl group (-CH₂-CH(C₆H₅)-CH₃). Since two of the substituents are identical (the two methyl groups), Carbon-2 is achiral .

Carbon-4: This carbon is bonded to four distinct groups:

A hydrogen atom (-H)

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A 2-hydroxy-2-methylpropyl group (-CH₂-C(OH)(CH₃)₂)

Because Carbon-4 is attached to four different groups, it is the sole chiral center in the molecule libretexts.org.

The number of possible stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with one chiral center (n=1), there are 2¹ = 2 possible stereoisomers. These two isomers are non-superimposable mirror images of each other, known as enantiomers . They are designated as (R)-2-methyl-4-phenyl-2-pentanol and (S)-2-methyl-4-phenyl-2-pentanol, according to the Cahn-Ingold-Prelog priority rules.

PropertyDescription
IUPAC Name 2-Methyl-4-phenylpentan-2-ol
Molecular Formula C₁₂H₁₈O nih.gov
Chiral Center(s) Carbon-4
Number of Stereoisomers 2 (One pair of enantiomers)
Enantiomer Designations (R)-2-methyl-4-phenyl-2-pentanol and (S)-2-methyl-4-phenyl-2-pentanol

Enantioselective Synthesis Pathways

Producing a single, desired enantiomer (enantioselective synthesis) is of paramount importance, particularly in the pharmaceutical and fine chemical industries, as different enantiomers can have vastly different biological activities. The primary methods to achieve this for a compound like this compound fall into two main categories: asymmetric catalysis and biocatalytic transformations.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. For the synthesis of a chiral tertiary alcohol like this compound, a common strategy would be the asymmetric reduction of a prochiral ketone precursor, 4-phenyl-2-pentanone, or the asymmetric addition of a Grignard reagent to a ketone.

While specific research detailing the asymmetric catalytic synthesis of this compound is not extensively documented, established catalytic systems are applicable. Chiral transition metal complexes, often featuring ligands such as chiral phosphines or diamines, are effective for such transformations mdpi.comnih.gov. For instance, a chiral catalyst could facilitate the enantioselective addition of a methyl Grignard reagent to 4-phenyl-2-butanone. The choice of catalyst, ligand, and reaction conditions would be critical in achieving high enantiomeric enrichment.

Table 1: Representative Data from a Hypothetical Asymmetric Grignard Addition This table illustrates the type of data generated during the optimization of an asymmetric synthesis for (R)-2-methyl-4-phenyl-2-pentanol.

EntryChiral LigandTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
1(R)-BINAP0128575% (R)
2(R)-BINAP-20248288% (R)
3(R,R)-Chiraphos0129065% (R)
4(S,S)-DIOP-20247882% (S)

Biocatalysis utilizes enzymes as natural, highly specific catalysts to perform chemical transformations with exceptional stereoselectivity. For synthesizing an enantiomer of this compound, two primary biocatalytic routes are viable:

Asymmetric Reduction: The reduction of the precursor ketone, 4-phenyl-2-pentanone, using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit high preference for producing either the (R)- or (S)-alcohol. The enzyme's active site, which is inherently chiral, selectively binds the substrate in an orientation that leads to the formation of one specific enantiomer researchgate.net.

Enzymatic Kinetic Resolution: This method starts with a racemic mixture of this compound. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers. For example, a lipase might preferentially catalyze the reaction of the (R)-enantiomer with an acyl donor (like vinyl acetate), leaving the unreacted (S)-enantiomer in high enantiomeric purity.

The specificity of the chosen enzyme is crucial for the success of these transformations. Modern protein engineering techniques can even be used to evolve enzymes with enhanced activity and selectivity for non-natural substrates.

Resolution of Racemic Mixtures

When a chemical synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), a resolution process is required to separate them. Beyond the enzymatic kinetic resolution mentioned above, classical chemical resolution is a well-established technique.

This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers . Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, melting points, and chromatographic behaviors. This difference allows them to be separated by conventional methods like fractional crystallization or chromatography. After separation, the resolving agent is chemically removed to yield the pure, isolated enantiomers.

Table 2: Example of a Diastereomeric Salt Resolution Process This table outlines the steps and expected outcomes for a classical resolution of racemic this compound.

StepProcedureObservation
1React racemic alcohol with (R,R)-Tartaric acid in ethanol.A mixture of two diastereomeric salts is formed: [(R)-alcohol-(R,R)-tartrate] and [(S)-alcohol-(R,R)-tartrate].
2Cool the solution to induce fractional crystallization.The less soluble diastereomeric salt, e.g., [(R)-alcohol-(R,R)-tartrate], crystallizes out of the solution.
3Filter and collect the solid crystals.The solid is enriched in one diastereomer. The mother liquor is enriched in the other.
4Treat the isolated solid with a base (e.g., NaOH).This cleaves the salt, regenerating the pure (R)-2-methyl-4-phenyl-2-pentanol and the sodium salt of tartaric acid.
5Treat the mother liquor with a base.This regenerates the (S)-enriched this compound.

Determination of Enantiomeric Excess and Optical Purity

After performing an enantioselective synthesis or a racemic resolution, it is essential to determine the success of the process by measuring the enantiomeric composition of the product. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as:

ee (%) = |(% of major enantiomer - % of minor enantiomer)|

The most powerful and widely used techniques for determining ee are chiral chromatography methods:

Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the ee mdpi.com.

Chiral Gas Chromatography (GC): This technique operates on a similar principle to HPLC but is used for volatile compounds. The sample is vaporized and passed through a column with a chiral stationary phase, leading to the separation of the enantiomers.

Other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or polarimetry (which measures the rotation of plane-polarized light), can also be used to assess optical purity.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Phenyl 2 Pentanol

Dehydration and Elimination Reactions

Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols, proceeding through a unimolecular elimination (E1) mechanism to form alkenes. csueastbay.edu This process involves the transformation of the hydroxyl group into a good leaving group, followed by the formation of a carbocation intermediate.

The dehydration of 2-Methyl-4-phenyl-2-pentanol in the presence of a strong acid, such as sulfuric acid (H₂SO₄), follows a distinct E1 pathway. nih.gov The mechanism unfolds in three principal steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group, hydroxide (-OH), into a good leaving group, an alkyloxonium ion (-OH₂⁺). khanacademy.org

Formation of a Carbocation Intermediate: The C-O bond in the alkyloxonium ion cleaves heterolytically, with the water molecule departing to leave behind a tertiary carbocation, the 2-methyl-4-phenylpentan-2-yl cation. This step is the slowest and therefore the rate-determining step of the reaction. acs.org The stability of this tertiary carbocation is a key factor favoring the E1 mechanism. acs.org

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a π-bond, resulting in an alkene and regenerating the acid catalyst. khanacademy.org

The deprotonation of the carbocation intermediate can occur from different adjacent carbon atoms, leading to the formation of constitutional isomers. For the unrearranged 2-methyl-4-phenylpentan-2-yl cation, there are two possible sites for proton abstraction: the methyl group at C1 and the methylene (B1212753) group at C3.

Pathway A (Zaitsev Product): Removal of a proton from the C3 methylene group results in the formation of 2-methyl-4-phenyl-2-pentene . This alkene is trisubstituted, making it the more stable product.

Pathway B (Hofmann Product): Removal of a proton from a C1 methyl group yields 2-methyl-4-phenyl-1-pentene , a disubstituted and less stable alkene.

According to Zaitsev's rule , elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. khanacademy.org Consequently, 2-methyl-4-phenyl-2-pentene is predicted to be the major product of the dehydration reaction, assuming no carbocation rearrangement occurs. Stereoselectivity is also a consideration for the Zaitsev product, which can exist as (E) and (Z) isomers. Typically, the more stable (E)-isomer is the predominant stereoisomer formed.

Table 1: Potential Alkene Products from Unrearranged Carbocation

Product NameStructureAlkene SubstitutionPredicted Yield
2-methyl-4-phenyl-2-penteneTrisubstitutedMajor (Zaitsev)
2-methyl-4-phenyl-1-penteneDisubstitutedMinor (Hofmann)

A defining feature of reactions involving carbocation intermediates is their propensity to rearrange to form a more stable carbocation. pressbooks.pub While the initially formed carbocation is tertiary, a 1,2-hydride shift from the adjacent C4 carbon is a plausible rearrangement pathway. csueastbay.edulibretexts.org

This rearrangement would transform the tertiary carbocation into a secondary benzylic carbocation (4-methyl-2-phenylpentan-3-yl cation). Although the positive charge moves from a tertiary to a secondary carbon, the resulting carbocation is significantly stabilized by resonance, with the positive charge delocalized across the phenyl ring. This resonance stabilization can provide a strong thermodynamic driving force for the rearrangement. nih.gov

Elimination from this rearranged carbocation would lead to the formation of a conjugated alkene, 4-methyl-2-phenyl-2-pentene , which benefits from the enhanced stability of the conjugated π-system. The formation of such conjugated systems is often a major driving force in the dehydration of aryl-substituted alcohols. nih.gov

Table 2: Potential Alkene Product Following Carbocation Rearrangement

Rearranged IntermediateRearrangement TypeResulting Alkene ProductStability Feature
4-methyl-2-phenylpentan-3-yl cation1,2-Hydride Shift4-methyl-2-phenyl-2-penteneConjugated π-system

The study of gas-phase reactions provides insight into the intrinsic reactivity of molecules without solvent effects. nih.gov Theoretical studies on analogous aryl-substituted alcohols, such as 2-methyl-1-phenyl-2-propanol, indicate that thermal decomposition can proceed through different pathways depending on the transition state geometry. researchgate.net

Two likely mechanisms for the gas-phase elimination of this compound are:

Four-Membered Cyclic Transition State: This pathway involves the elimination of a water molecule to produce the corresponding unsaturated aromatic hydrocarbon (alkene).

Six-Membered Cyclic Transition State: This process involves the transfer of a hydrogen from the phenyl group, leading to the formation of a ketone (e.g., 4-phenyl-2-pentanone) and an alkane (methane).

Kinetic parameters for these pathways have been calculated for structurally similar alcohols, providing an estimation of the energy barriers and reaction rates. researchgate.net

Table 3: Representative Calculated Gas-Phase Kinetic Parameters for Analogous Aryl-Substituted Alcohols

Reaction PathwayTransition StateEa (kJ mol⁻¹)log (A/s⁻¹)Reference Compound
H₂O Elimination4-Membered Cyclic~220~11.82-methyl-1-phenyl-2-propanol researchgate.net
Carbonyl Formation6-Membered Cyclic~230~12.91-phenyl-2-propanol researchgate.net

Oxidative Transformations

Tertiary alcohols, such as this compound, are characteristically resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄). csueastbay.edulibretexts.org This lack of reactivity stems from the absence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Standard oxidation mechanisms for primary and secondary alcohols involve the removal of this alpha-hydrogen in a key elimination-like step to form the C=O double bond, a pathway that is unavailable for tertiary alcohols. libretexts.orgmasterorganicchemistry.com

Oxidative transformations of this compound require harsh conditions that promote homolytic bond cleavage, a process where a covalent bond breaks, and each fragment retains one of the bonding electrons, forming radicals. libretexts.org The likelihood of a specific bond breaking homolytically is inversely related to its bond dissociation energy (BDE).

The most probable sites for homolytic cleavage in this compound are:

C2-C3 Bond: Cleavage of the C2-C3 bond is particularly favorable as it would yield two relatively stable radicals: a tertiary alkyl radical (tert-pentyl radical fragment) and a benzylic radical (benzyl radical fragment).

Benzylic C4-H Bonds: The C-H bonds at the benzylic C4 position are weaker than typical secondary C-H bonds due to the resonance stabilization of the resulting benzylic radical. These hydrogens are susceptible to abstraction by radical species, which is often the initiating step in autoxidation processes.

Forced oxidation, such as through high-temperature combustion or in the presence of strong radical initiators, would likely proceed via cleavage of the weakest C-C or C-H bonds, leading to a complex mixture of degradation products.

Table 4: Qualitative Ranking of Bond Dissociation Energies (BDEs) in this compound

Bond TypeLocationRelative BDEStability of Resulting Radicals
C2-C3Between tertiary and secondary carbonsLowest C-C BDETertiary alkyl radical + Benzylic radical (High stability)
C4-HBenzylic C-HLowSecondary benzylic radical (High stability)
C-H (non-benzylic)Methyl, MethyleneHighPrimary/Secondary alkyl radicals (Lower stability)
C-C (non-benzylic)C1-C2, C3-C4HigherMixed stability radicals

Heterogeneous Photocatalytic Decomposition Pathways

The heterogeneous photocatalytic decomposition of tertiary alcohols, such as this compound, represents a significant area of research in environmental remediation and green chemistry. While direct studies on this compound are limited, the decomposition pathways can be inferred from studies on analogous tertiary alcohols like 2-methyl-2-pentanol (B124083) on titanium dioxide (TiO₂) surfaces under UV irradiation. acs.orgresearchgate.net

The process is initiated by the generation of electron-hole pairs within the semiconductor photocatalyst upon absorption of photons with energy exceeding its bandgap. researchgate.net The highly reactive holes can directly oxidize the alcohol molecule adsorbed on the catalyst surface. The reaction mechanism for tertiary alcohols is distinct from that of primary and secondary alcohols and is proposed to proceed through a disproportionation-like reaction. researchgate.net

Under anaerobic conditions, the photocatalytic reaction of 2-methyl-2-pentanol on TiO₂ P25 selectively yields acetone (B3395972) and propane as the main products. acs.org This suggests a C-C bond cleavage. There is no significant evidence of alcohol dehydration to form an alkene in the steady state. acs.org The reaction is highly selective under these conditions. acs.org

The proposed general steps for the photocatalytic decomposition of a tertiary alcohol on a TiO₂ surface are:

Adsorption of the alcohol onto the photocatalyst surface.

Generation of electron-hole pairs in the photocatalyst by UV irradiation.

Oxidation of the alcohol by the photogenerated holes, leading to the formation of radical intermediates.

Cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon.

Formation of a ketone and an alkane as the primary products. acs.orgresearchgate.net

For this compound, this pathway would theoretically lead to the formation of acetone and (3-phenylpropyl) radical, which could then be further converted to other products.

ReactantPhotocatalystConditionsMajor Products (based on analogy)
This compoundTiO₂UV irradiation, AnaerobicAcetone, Propane acs.org

Nucleophilic Substitution Reactions

Tertiary alcohols, including this compound, can undergo nucleophilic substitution reactions, primarily through an S\N1 (substitution nucleophilic unimolecular) mechanism. libretexts.orgmsu.edulibretexts.org The reactivity order for alcohols in S\N1 reactions is 3° > 2° > 1°. libretexts.orglibretexts.org This is due to the stability of the resulting carbocation intermediate.

The S\N1 mechanism for this compound proceeds in the following steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form a good leaving group, water. libretexts.orglibretexts.org This step is a rapid equilibrium.

Formation of a Carbocation: The protonated alcohol dissociates, and the water molecule departs, leading to the formation of a stable tertiary carbocation. youtube.comodinity.com This is the slow, rate-determining step of the reaction. youtube.comlibretexts.org

Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks the planar carbocation. libretexts.orgyoutube.com The attack can occur from either face, which can lead to a racemic mixture if the starting alcohol is chiral at the reaction center.

StepDescriptionIntermediate/Product
1Protonation of the hydroxyl groupOxonium ion
2Loss of water to form a carbocationTertiary carbocation
3Nucleophilic attack on the carbocationSubstituted product

Derivatization Reactions

Derivatization involves the transformation of a chemical compound into a product of similar chemical structure, called a derivative. For this compound, derivatization reactions are primarily aimed at modifying its functional hydroxyl group to alter its chemical and physical properties.

Esterification Reactions for Functionalization

Esterification is a common and important derivatization reaction for alcohols, including this compound. This reaction involves the conversion of the alcohol into an ester by reacting it with a carboxylic acid or its derivative (such as an acid chloride or acid anhydride) in the presence of an acid catalyst. mdpi.com

The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. mdpi.comukessays.com The reaction mechanism involves the following key steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: A water molecule is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

ReactantsCatalystProduct Type
This compound + Carboxylic AcidStrong Acid (e.g., H₂SO₄)Ester

This functionalization can be used to introduce a variety of functional groups into the molecule, depending on the carboxylic acid used, thereby modifying its properties for different applications.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Phenyl 2 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 2-Methyl-4-phenyl-2-pentanol provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (~7.1-7.3 ppm). The aliphatic protons have distinct chemical shifts and splitting patterns based on their neighboring groups. For instance, the two methyl groups attached to the carbinol carbon are expected to be equivalent and appear as a singlet, while the other aliphatic protons will show more complex splitting (multiplets) due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov The spectrum for this compound would show distinct signals for the two equivalent methyl carbons of the gem-dimethyl group, the quaternary carbinol carbon, the methylene (B1212753) and methine carbons of the pentanol (B124592) chain, and the carbons of the phenyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Phenyl C-H7.10 - 7.35125.0 - 129.0Multiplet
Phenyl C (quaternary)-~147.0Singlet
CH (methine)~2.80~40.0Multiplet
CH₂ (methylene)~1.80~50.0Multiplet
C-OH (quaternary)-~72.0Singlet
(CH₃)₂C-OH~1.20~29.0Singlet
CH₃ (on chain)~1.00~23.0Doublet
OHVariable-Singlet (broad)

Note: Predicted values are based on empirical data for similar structures and may vary based on solvent and experimental conditions.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure. A COSY spectrum would show correlations between coupled protons, for example, between the methine proton and the protons of the adjacent methylene and methyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. scribd.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group, with the broadening resulting from hydrogen bonding. nist.gov Sharp peaks just above and below 3000 cm⁻¹ correspond to C-H stretching vibrations; those above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds of the phenyl ring, while those below are from the aliphatic C-H bonds. The C-O stretching vibration of the tertiary alcohol typically appears in the 1150-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The phenyl ring gives rise to strong Raman signals, including a characteristic ring breathing mode around 1000 cm⁻¹. researchgate.netchemicalbook.com The C-H stretching vibrations are also visible. While the O-H stretch is typically a weak band in Raman spectroscopy, the aliphatic and aromatic C-C skeletal vibrations provide a detailed fingerprint of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
O-H (alcohol)3600 - 3200 (broad)WeakStretching
C-H (aromatic)3100 - 3000StrongStretching
C-H (aliphatic)3000 - 2850StrongStretching
C=C (aromatic)1600, 1450StrongRing Stretching
C-O (tertiary alcohol)1200 - 1150ModerateStretching
Phenyl Ring-~1000Ring Breathing

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 178.27 g/mol . nih.gov

In Electron Ionization (EI) MS, the molecular ion peak ([M]⁺) at m/z 178 may be weak or absent, which is common for alcohols. libretexts.org The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org

A significant peak is often observed at m/z 105, which can be attributed to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) cation, resulting from cleavage of the bond between the second and third carbon of the pentanol chain. Another prominent fragment could appear at m/z 145. nih.gov The loss of a methyl group (15 amu) or a water molecule (18 amu) from the parent ion are also plausible fragmentation steps.

Interactive Data Table: Major Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formation Pathway
178[C₁₂H₁₈O]⁺Molecular Ion
160[C₁₂H₁₆]⁺Dehydration (Loss of H₂O)
163[C₁₁H₁₅O]⁺Loss of a methyl radical (•CH₃)
145[C₁₀H₁₃O]⁺Alpha-cleavage with loss of a propyl radical
105[C₈H₉]⁺Cleavage to form benzyl/tropylium cation
91[C₇H₇]⁺Tropylium cation

X-ray Crystallography (for Crystalline Derivatives or Resolved Enantiomers)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. nih.gov However, this technique requires a well-ordered single crystal. As this compound is a liquid or low-melting solid at room temperature, obtaining a suitable crystal for analysis is challenging.

The chiral center at the fourth carbon position means that this compound exists as a pair of enantiomers (R and S forms). To determine the absolute configuration of one of these enantiomers, X-ray crystallography would be the definitive method. mdpi.com This would typically be achieved by one of two approaches:

Formation of a Crystalline Derivative: The alcohol could be reacted with a chiral resolving agent or a molecule that induces crystallization to form a stable, crystalline diastereomeric salt or derivative. The crystal structure of this derivative would then reveal the absolute configuration of the original alcohol.

Resolution and Crystallization: The racemic mixture could be separated into its individual enantiomers using chiral chromatography. If one of the pure enantiomers can be crystallized, its absolute configuration can be determined, often through the use of anomalous dispersion effects if a heavier atom is present in the structure or by using a known chiral reference. nih.gov

While no crystal structure for this compound itself is publicly available, the principles of X-ray crystallography remain the gold standard for the unambiguous determination of its three-dimensional and absolute stereochemical structure should a suitable crystalline form be obtained.

Computational and Theoretical Studies on 2 Methyl 4 Phenyl 2 Pentanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of a molecule derived from its electronic structure.

DFT is a computational method used to model the electronic structure of molecules. By solving approximations of the Schrödinger equation, it provides insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

For 2-Methyl-4-phenyl-2-pentanol, a DFT analysis would reveal:

The HOMO is expected to be localized primarily on the π-system of the phenyl ring. The electrons in this orbital are the most easily donated, making this region susceptible to electrophilic attack.

The LUMO is likely distributed over the antibonding σ* orbitals of the alkyl chain and the phenyl ring. This orbital represents the region most likely to accept electrons.

The lone pair electrons on the oxygen atom of the hydroxyl group also contribute significantly to high-energy occupied orbitals, influencing the molecule's ability to act as a Lewis base or hydrogen bond donor.

A typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) would quantify these properties. dntb.gov.ua

Calculated PropertyTheoretical Significance for this compound
HOMO EnergyIndicates the molecule's ionization potential and electron-donating capability, likely centered on the phenyl ring.
LUMO EnergyIndicates the molecule's electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) MapVisually identifies electron-rich regions (negative potential, e.g., around the oxygen atom and phenyl π-cloud) and electron-poor regions (positive potential, e.g., the hydroxyl hydrogen).

Computational methods can accurately predict key thermochemical data that are crucial for understanding the stability and energy of a molecule. High-level composite methods, such as the Gaussian-4 (G4) theory, are often used to compute gas-phase enthalpies of formation with high accuracy. researchgate.net These calculations involve geometry optimization, frequency analysis to obtain zero-point vibrational energy, and corrections for higher-level electron correlation. researchgate.net

PropertyComputed Value / MethodSignificance
Molecular Weight178.27 g/mol nih.govThe sum of the atomic weights of the constituent atoms.
XLogP32.8 nih.govA computed measure of the octanol-water partition coefficient, indicating its hydrophobicity.
Topological Polar Surface Area20.2 Ų nih.govThe surface sum over all polar atoms, an indicator of a molecule's ability to permeate membranes.
Standard Enthalpy of Formation (ΔfH°)Calculable via G4/DFTThe heat change when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔfG°)Calculable via G4/DFTDetermines the spontaneity of the formation of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules like enzymes.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org For an acyclic molecule like this compound, rotation around the C-C bonds of its pentanol (B124592) backbone gives rise to various conformers with different energies. The stability of these conformers is primarily governed by steric strain (repulsion between bulky groups) and torsional strain (eclipsing interactions). edurev.in

The most significant rotational barrier is expected around the C3-C4 bond, which connects the carbon bearing the phenyl group to the rest of the alkyl chain. The bulky phenyl group and the substituted carbon C2 create significant steric hindrance. Molecular mechanics calculations or DFT scans of the dihedral angle can be used to map the potential energy surface and identify the most stable conformers. google.com

The most stable conformations are typically staggered, where substituents are 60° or 180° apart in a Newman projection. libretexts.org

Anti-conformation: The bulkiest groups (the phenyl group on C4 and the dimethyl carbinol group on C3) are 180° apart. This is expected to be the lowest energy and most stable conformer.

Gauche-conformation: The bulkiest groups are 60° apart, leading to some steric strain and a higher energy state compared to the anti-conformer.

Eclipsed-conformation: Groups on adjacent carbons are directly aligned (0° dihedral angle), resulting in maximum torsional and steric strain, making these the highest energy and least stable conformations. libretexts.org

Conformer (Rotation about C3-C4)Dihedral Angle (Phenyl vs. C2-group)Relative Energy (Predicted)Key Interaction
Anti (Staggered)180°LowestMinimal steric hindrance.
Gauche (Staggered)60°LowModerate steric strain between bulky groups.
Eclipsed0°, 120°HighestSevere torsional and steric strain.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a substrate, such as this compound, might bind to the active site of an enzyme. nih.govnih.gov These simulations are crucial in drug discovery and for understanding enzymatic mechanisms. mdpi.comnih.gov

The process involves:

Docking: The this compound molecule is computationally placed into the active site of a target enzyme (e.g., a member of the alcohol dehydrogenase or cytochrome P450 families) in various orientations to find the most favorable binding pose, typically the one with the lowest binding energy.

Molecular Dynamics: The resulting enzyme-substrate complex is then subjected to an MD simulation. This simulation models the movements of all atoms over time (femtoseconds to microseconds), providing a dynamic picture of the interaction's stability and identifying key intermolecular forces. ifmo.ru

Based on its structure, this compound can form several types of interactions within an enzyme's binding pocket:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor with polar amino acid residues like Serine, Threonine, or Histidine. lu.se

Hydrophobic Interactions: The alkyl backbone and the phenyl ring can form favorable van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-π Stacking: The aromatic phenyl ring can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan.

Functional Group of SubstratePotential Interaction TypeTypical Interacting Enzyme Residue(s)
Hydroxyl (-OH)Hydrogen BondSer, Thr, His, Asp, Glu, Asn, Gln
Phenyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val
Alkyl Backbone (Methyl, Methylene)Hydrophobic / van der WaalsAla, Val, Leu, Ile, Pro

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry can map the entire energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. A common and important reaction for tertiary alcohols is acid-catalyzed dehydration to form an alkene. libretexts.org For this compound, this reaction would proceed through an E1 (unimolecular elimination) mechanism. chemistrysteps.comyoutube.com

DFT calculations can be used to simulate this pathway step-by-step: nsf.govumaine.edu

Reactant Complex: Model the initial state, with the alcohol and an acid catalyst (e.g., H₃O⁺).

Protonation: The hydroxyl group is protonated to form a good leaving group, water. The structure and energy of this protonated intermediate are calculated.

Transition State 1 (TS1): The C-O bond breaks, leading to the departure of a water molecule. A transition state search algorithm locates the geometry and energy of this highest point on the reaction coordinate, which determines the reaction rate. chemistrysteps.com The result is a tertiary carbocation intermediate.

Carbocation Intermediate: The geometry and stability of the relatively stable tertiary carbocation are calculated.

Transition State 2 (TS2) and Product Formation: A base (water) abstracts a proton from a carbon adjacent to the carbocation center. The simulation identifies the transition state for this proton transfer, leading to the formation of an alkene. According to Zaitsev's rule, the major product is expected to be the more substituted (and thus more stable) alkene. scienceready.com.au

By calculating the Gibbs free energy at each point, a complete reaction free energy profile can be constructed, providing the activation energies (ΔG‡) for each step. researchgate.net

Reaction Step (E1 Dehydration)Species ModeledKey Computational Output
1. ProtonationAlcohol + H₃O⁺ → Protonated Alcohol + H₂OEnergy of protonated intermediate.
2. Water LossProtonated Alcohol → [TS1]‡ → Carbocation + H₂OGeometry and energy of the rate-determining transition state (TS1); Activation Energy (ΔG‡₁).
3. DeprotonationCarbocation + H₂O → [TS2]‡ → Alkene + H₃O⁺Energy of the final alkene product(s); Activation Energy for proton removal (ΔG‡₂).

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, also known as ab initio quantum chemical methods, provides a powerful tool for understanding the relationship between the molecular structure of a compound like this compound and its spectral characteristics. These computational approaches solve the Schrödinger equation (or a simplified form) to determine the electronic structure of the molecule. From the calculated electronic structure, various spectroscopic properties can be derived. The primary methods used for such predictions are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often with more accurate post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for higher accuracy.

For a molecule such as this compound, the general workflow for predicting its spectroscopic properties would involve the following steps:

Geometry Optimization: The first and most critical step is to find the minimum energy conformation of the molecule. This is typically done using DFT with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-31G(d) or larger). An accurate optimized geometry is essential as the predicted spectroscopic properties are highly dependent on the molecular structure.

Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides the vibrational frequencies and corresponding normal modes, which are used to predict the infrared (IR) and Raman spectra.

Spectroscopic Property Calculations: With the optimized geometry, specific calculations are performed to predict the desired spectra.

Prediction of NMR Spectra:

Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive probes of the local electronic environment around each nucleus. Theoretical predictions of NMR spectra are invaluable for assigning experimental signals and for structural elucidation.

Methodology: The most common method for calculating NMR shielding tensors (from which chemical shifts are derived) is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. The choice of functional and basis set significantly impacts the accuracy of the predicted shifts.

Data Presentation: The calculated absolute shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σTMS - σsample. The results would be presented in a table comparing the predicted chemical shifts for each unique carbon (13C) and proton (1H) atom in this compound with experimental values if available.

Prediction of Infrared (IR) Spectra:

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum.

Methodology: As mentioned, harmonic vibrational frequencies are obtained from the frequency calculation performed after geometry optimization. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Data Presentation: The predicted IR spectrum data would be tabulated, listing the calculated (and scaled) vibrational frequencies (in cm-1), the corresponding IR intensities, and the assignment of the vibrational mode (e.g., O-H stretch, C-H aromatic stretch, C-C bend).

Prediction of UV-Vis Spectra:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Predicting these transitions requires methods that can accurately describe excited electronic states.

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of organic molecules. The results provide the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

Data Presentation: The results of a TD-DFT calculation would be presented in a table listing the predicted excitation energies (in eV), the corresponding wavelengths (in nm), the oscillator strengths (a measure of transition probability), and the nature of the electronic transition (e.g., π → π* or n → π*).

While specific first-principles studies on this compound are not available in the current literature, the application of these well-established computational methodologies would provide significant insights into its spectroscopic properties. Such studies would be a valuable complement to experimental investigations, aiding in spectral assignment and enhancing the fundamental understanding of the molecule's behavior.

Applications of 2 Methyl 4 Phenyl 2 Pentanol in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

No specific studies detailing the use of chiral 2-Methyl-4-phenyl-2-pentanol as a building block in the synthesis of complex molecules were identified. The synthesis of chiral molecules is a critical area of organic chemistry, often employing asymmetric hydrogenation or epoxidation with specialized catalysts to create stereospecific intermediates. researchgate.net However, the application of this compound in this capacity is not documented in the reviewed literature.

Role as a Substrate in Mechanistic Organic Chemistry Studies

There is no available research that utilizes this compound as a primary substrate to investigate organic reaction mechanisms. Tertiary alcohols, in general, are valuable for studying reaction pathways like unimolecular substitution (SN1) and elimination (E1) reactions due to their ability to form relatively stable carbocation intermediates. Mechanistic studies often involve analyzing reaction kinetics, intermediates, and stereochemical outcomes, but such investigations specifically involving this compound have not been published.

Exploration in the Development of New Catalytic Systems

The exploration of this compound or its derivatives in the development of new catalytic systems is not described in the scientific literature. Research in this field often involves designing ligands or organocatalysts where the steric and electronic properties of a molecule can influence the activity and selectivity of a catalytic process. While the development of catalysts for reactions like asymmetric hydrogenation is an active area of research, nih.gov there is no evidence of this compound being employed for this purpose.

Future Research Directions and Emerging Methodologies

Development of Next-Generation Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry, particularly for tertiary alcohols where the chiral center is sterically hindered. nih.gov While classical methods like the Grignard reaction are effective for producing racemic mixtures of 2-methyl-4-phenyl-2-pentanol from precursors like benzylacetone (B32356), future work will concentrate on asymmetric approaches to yield enantiomerically pure products. chemicalbook.comyoutube.com

Developing next-generation stereoselective routes is crucial for applications where a single enantiomer provides the desired activity. Research is moving towards the use of chiral catalysts and auxiliaries that can direct the stereochemical outcome of the reaction. nih.gov Strategies may include:

Asymmetric Grignard Additions: Employing chiral ligands to modify the Grignard reagent or the ketone substrate, thereby inducing facial selectivity during the nucleophilic attack. A recently developed method utilizes a new type of chiral tridentate diamine/phenol ligand for the highly enantioselective construction of tertiary alcohols via Grignard addition to ketones. nih.gov

Chiral Phase-Transfer Catalysis: Using chiral phase-transfer catalysts, such as modified Cinchona alkaloids, to control the stereochemistry in alkylation or addition reactions that form the tertiary alcohol. mdpi.com

Substrate-Controlled Synthesis: Incorporating a chiral auxiliary into the substrate molecule that can be removed after directing the stereoselective addition of a nucleophile. nih.gov

These methods aim to produce this compound with high enantiomeric excess (ee), which is a measure of the purity of a single enantiomer.

Synthetic StrategyCatalyst/Auxiliary TypeKey ReagentsAnticipated Outcome
Asymmetric Grignard AdditionChiral Tridentate Phenol/Diamine LigandBenzylacetone, Methylmagnesium HalideHigh enantioselectivity (>90% ee)
Chiral Auxiliary MethodSulfoxide-based Chiral AuxiliaryKetones with a stereogenic sulfoxideDiastereomerically and enantiomerically pure tertiary alcohols nih.gov
Phase-Transfer CatalysisCinchona Alkaloid-derived CatalystGlycine Schiff base, Benzyl (B1604629) bromidesExcellent yields and enantioselectivity for amino acid derivatives mdpi.com

Investigation of Novel Catalytic Transformations

Beyond its synthesis, this compound can serve as a substrate for various catalytic transformations to produce other valuable chemicals. Research into novel catalytic processes can unlock new synthetic pathways and applications.

Dehydration Reactions: Acid-catalyzed dehydration of tertiary alcohols like this compound typically proceeds through an E1 mechanism to form alkenes. edubirdie.com The reaction involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. youtube.com Subsequent elimination of a proton from an adjacent carbon yields one or more alkene products. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. study.com Future investigations could explore selective catalysts to control the regioselectivity of the double bond formation, favoring the production of a specific, desired alkene isomer.

Hydrogenation and Hydrodeoxygenation: Catalytic hydrogenation of the phenyl group in this compound would yield 4-cyclohexyl-2-methyl-2-pentanol. This transformation typically requires catalysts suitable for the ring hydrogenation of aromatics. google.com Conversely, hydrodeoxygenation (HDO) is a process that removes the hydroxyl group. On certain supported metal catalysts, tertiary alcohols can undergo hydrogenolysis to form the corresponding alkane, in this case, 2-methyl-4-phenyl-pentane. researchgate.net The development of highly selective and reusable heterogeneous catalysts for these transformations is a key area of research, aiming to improve reaction efficiency and sustainability.

TransformationCatalyst TypePotential ProductsResearch Focus
DehydrationSolid Acid Catalysts (e.g., Zeolites)2-Methyl-4-phenyl-1-pentene, 2-Methyl-4-phenyl-2-penteneRegioselective control of alkene isomers
Ring HydrogenationSupported Noble Metals (e.g., Pt, Ru)4-Cyclohexyl-2-methyl-2-pentanolCatalyst stability and recyclability google.com
Hydrodeoxygenation (HDO)Bimetallic or Metal Phosphide Catalysts2-Methyl-4-phenyl-pentaneSelective C-O bond cleavage without affecting the aromatic ring researchgate.net

Advanced In-Situ Spectroscopic Studies for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and designing better catalysts. Advanced in-situ and operando spectroscopic techniques, which monitor reactions under actual operating conditions, are powerful tools for mechanistic elucidation. ethz.ch

For the synthesis of this compound via the Grignard reaction, in-situ spectroscopy could provide invaluable insights into the nature of the reactive organometallic species, the formation of intermediates, and the role of solvent and additives. Similarly, when studying catalytic transformations like dehydration or hydrogenation, operando spectroscopy can correlate the dynamic structure of the catalyst's active sites with its catalytic performance (activity and selectivity). ethz.chrsc.org This allows researchers to identify key reaction intermediates and deactivation pathways, leading to more rationally designed catalysts and processes. rsc.org

Spectroscopic TechniqueApplication to this compoundInformation Gained
Operando Infrared (IR) / Raman SpectroscopyMonitoring the dehydration reaction over a solid acid catalyst.Identification of surface-adsorbed species, carbocation intermediates, and catalyst active sites. ethz.ch
In-situ Nuclear Magnetic Resonance (NMR)Studying the Grignard reaction in real-time.Characterization of Grignard reagent aggregation (Schlenk equilibrium) and reaction kinetics.
X-ray Absorption Spectroscopy (XAS)Characterizing a heterogeneous hydrogenation catalyst under reaction conditions.Determination of the oxidation state and coordination environment of metal active sites during catalysis. ethz.ch

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Prediction

Predictive Synthesis (Retrosynthesis): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for target molecules like this compound. grace.com By training on millions of known reactions, these algorithms can identify strategic bond disconnections and suggest precursor molecules, effectively working backward from the product to commercially available starting materials. acs.orgarxiv.org This approach can uncover pathways that might be missed by human chemists and can rank potential routes based on factors like cost, yield, and step count. chemcopilot.com

Property Prediction: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can predict the physicochemical and biological properties of molecules based on their structure. eurekaselect.com For this compound, ML could be used to predict properties such as solubility, boiling point, and potential biological activities. This predictive capability allows for the rapid screening of virtual compounds and helps guide synthetic efforts toward molecules with desired characteristics. nih.gov Active learning, a subset of ML, can further streamline the development of catalysts for synthesis by integrating data-driven algorithms with experimental workflows to accelerate the design of high-performance materials. nih.gov

AI/ML ApplicationMethodologyPotential Output for this compound
Retrosynthesis PlanningDeep learning models (e.g., Graph Convolutional Networks) trained on reaction databases. acs.orgOptimized, multi-step synthetic routes from simple precursors. arxiv.org
Catalyst DevelopmentActive learning frameworks combining Bayesian optimization with experimental workflows. nih.govIdentification of optimal catalyst compositions and reaction conditions for synthesis.
Property PredictionQuantitative Structure-Property Relationship (QSPR) models.Prediction of physical properties (e.g., boiling point, vapor pressure) and spectral data. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 2-Methyl-4-phenyl-2-pentanol, and how are spectral interpretations validated?

  • Methodological Answer :

  • 1H and 13C NMR : Assign peaks based on chemical shifts influenced by the phenyl group (δ 7.2–7.4 ppm for aromatic protons) and the tertiary alcohol (δ 1.2–1.5 ppm for methyl groups adjacent to the hydroxyl). Coupling constants (e.g., splitting patterns) validate stereochemistry.
  • IR Spectroscopy : Identify the O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of H2O or phenyl group).
  • Validation involves comparing experimental data with reference spectra from databases like NIST Chemistry WebBook .

Q. What synthetic routes are viable for this compound, and what mechanistic factors influence pathway selection?

  • Methodological Answer :

  • Grignard Reaction : Reacting 4-phenyl-2-pentanone with methylmagnesium bromide yields the tertiary alcohol. Steric hindrance from the phenyl group may necessitate longer reaction times or elevated temperatures.
  • Reduction of Ketones : Catalytic hydrogenation (e.g., using Pd/C) or sodium borohydride reduction of 4-phenyl-2-pentanone. Selectivity depends on the reducing agent’s strength and solvent polarity.
  • Mechanistic considerations include steric effects (phenyl group) and the stability of intermediates .

Q. How are thermodynamic properties (e.g., enthalpy of formation, vapor pressure) experimentally determined for this compound?

  • Methodological Answer :

  • Combustion Calorimetry : Measures enthalpy of formation (∆Hf) by combusting the compound in oxygen and quantifying heat release.
  • Static Vapor Pressure Method : Determines vapor pressure using a manometer or gas saturation setup at controlled temperatures.
  • Example data for a related compound (4-amino-4-methyl-2-pentanol) illustrates typical experimental values :
PropertyValue (kJ·mol⁻¹)Experimental Method
Enthalpy of Formation (ΔH)54.9 ± 0.8Combustion Calorimetry
Vapor Pressure (at 298 K)1 PaStatic Method

Advanced Research Questions

Q. How can factorial design optimize reaction conditions (e.g., solvent, catalyst) for synthesizing this compound?

  • Methodological Answer :

  • 2k Factorial Design : Test variables like temperature (25°C vs. 60°C), solvent polarity (THF vs. ethanol), and catalyst loading (1% vs. 5% Pd/C). Analyze main effects and interactions using ANOVA.
  • Example factors from :
  • Independent Variables : Solvent dielectric constant, reaction time.
  • Response Variable : Yield (%) and purity (HPLC).
  • Optimized conditions reduce side reactions (e.g., over-reduction) .

Q. What computational strategies predict the stereoelectronic effects of the phenyl group in this compound during nucleophilic substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The phenyl group’s electron-withdrawing effect may stabilize transition states.
  • Molecular Dynamics Simulations : Model solvent interactions (e.g., in polar aprotic solvents) to predict reaction pathways.
  • Validate computational results against experimental NMR or kinetic data .

Q. How can contradictions between theoretical and experimental solvolysis kinetics of this compound be resolved?

  • Methodological Answer :

  • Error Source Analysis : Check for impurities (e.g., via GC-MS) or side reactions (e.g., elimination products).
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents to probe hydrogen-bonding interactions.
  • Alternative Mechanisms : Re-evaluate assumptions (e.g., SN1 vs. SN2 pathways) using Eyring plots or Hammett correlations.
  • Address discrepancies using iterative hypothesis testing, as demonstrated in thermodynamic studies .

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